molecular formula C9H12ClNO3 B2693671 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine CAS No. 1820686-93-8

5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine

Cat. No.: B2693671
CAS No.: 1820686-93-8
M. Wt: 217.65
InChI Key: PQKGYUNBGGBXSD-UHFFFAOYSA-N
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Description

[The following is a placeholder description based on the compound's expected properties as a functionalized pyridine. Actual details on applications and value must be added after consulting scientific literature or experimental data.] 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine is a versatile pyridine derivative designed for research and development applications. This compound serves as a valuable chemical building block, particularly in medicinal chemistry and drug discovery. The chloro substituent at the 5-position offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse aromatic and heteroaromatic systems. Concurrently, the 2-methoxyethoxy side chain at the 3-position provides an ether-linked moiety that can influence the molecule's solubility and pharmacokinetic properties. Researchers can utilize this bifunctional scaffold in constructing compound libraries for high-throughput screening or as a key intermediate in synthesizing more complex target molecules for various investigative purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxy-3-(2-methoxyethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKGYUNBGGBXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine typically involves the chlorination of 2-methoxy-3-(2-methoxyethoxy)pyridine. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as methylation, etherification, and chlorination, followed by purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine has been identified as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, it has been utilized in the development of anti-inflammatory and anticancer agents, where modifications to its structure can enhance efficacy and reduce side effects .

Case Study: Anticancer Activity
A study focusing on derivatives of pyridine compounds demonstrated that modifications to the this compound structure resulted in significant antiproliferative activity against various cancer cell lines. The compound exhibited an IC50 value indicating its potential as a lead compound for further development in cancer therapy .

Agricultural Applications

Agrochemicals
This compound is also applied in the formulation of agrochemicals, specifically herbicides and fungicides. Its ability to inhibit specific biological pathways makes it suitable for enhancing crop protection against pests and diseases. The incorporation of this compound into agricultural products can improve their effectiveness and environmental stability .

Data Summary Table: Agrochemical Efficacy

CompoundApplication TypeEffectivenessRemarks
This compoundHerbicideModerateEffective against specific weed species
This compoundFungicideHighSignificant reduction in fungal growth

Material Science

Material Development
In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. Its unique molecular structure contributes to improved durability and resistance to environmental factors, making it a candidate for use in high-performance materials .

Biochemical Research

Enzyme Inhibition Studies
This compound is utilized in biochemical research for studying enzyme inhibition mechanisms. Its interaction with various enzymes can provide insights into metabolic pathways and disease mechanisms, particularly in understanding how certain drugs exert their effects at the molecular level .

Case Study: Enzyme Binding Affinity
Research has shown that this compound demonstrates significant binding affinity towards specific enzyme targets, which is crucial for drug design processes aimed at optimizing therapeutic effects while minimizing side effects .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine
  • CAS No.: 1820686-93-8
  • Molecular Formula: C₉H₁₂ClNO₃
  • Molecular Weight : 217.65 g/mol
  • Key Features: Substitutions at positions 2 (methoxy), 3 (2-methoxyethoxy), and 5 (chlorine) on the pyridine ring. The 2-methoxyethoxy group introduces ether functionality, enhancing solubility in polar solvents compared to non-polar analogues .

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₉H₁₂ClNO₃ Cl (5), OMe (2), OCH₂CH₂OMe (3) 217.65 High solubility, pharmaceutical synthesis
5-(Chloromethyl)-2-methoxypyridine hydrochloride C₇H₉Cl₂NO Cl (5-CH₂Cl), OMe (2) 194.06 Reactive chloromethyl group for alkylation
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine C₉H₁₁ClNO₃ Cl (5), OMe (2), CH(OCH₃)₂ (3) 219.64 Bulky dimethoxymethyl enhances steric effects
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine C₁₂H₁₈BrNO₃ Br (5), OMe (3), OCH₂CH₂OtBu (2) 328.18 Bromine substitution for cross-coupling
5-Chloro-2-methoxy-pyridine-4-boronic acid C₆H₆BClNO₃ Cl (5), OMe (2), B(OH)₂ (4) 201.38 Suzuki-Miyaura coupling precursor
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine C₇H₇ClF₂N₂O Cl (5), NH₂ (3), OCH₂CF₂H (4) 232.60 Bioactive amine for antimicrobial agents

Substituent Position and Electronic Effects

  • Chlorine Position: In the target compound, chlorine at position 5 avoids steric clashes with the 2-methoxy group, optimizing reactivity. In contrast, 2-chloro-4-methoxypyridine (C₆H₆ClNO) has altered electronic properties due to chlorine at position 2, reducing resonance stabilization .
  • Ether vs. Boronic Acid: The 2-methoxyethoxy group in the target compound improves solubility in ethanol/water mixtures, whereas 5-chloro-2-methoxy-pyridine-4-boronic acid (C₆H₆BClNO₃) is tailored for palladium-catalyzed cross-coupling reactions .

Functional Group Impact on Reactivity

  • Chloromethyl vs. Methoxyethoxy: 5-(Chloromethyl)-2-methoxypyridine hydrochloride (C₇H₉Cl₂NO) exhibits higher electrophilicity due to the chloromethyl group, enabling nucleophilic substitution reactions. The target compound’s methoxyethoxy group favors hydrogen bonding, enhancing solubility .
  • Bromine vs. Chlorine: Bromine in 5-bromo-2-(tert-butoxy)ethoxy-3-methoxypyridine (C₁₂H₁₈BrNO₃) offers superior leaving-group ability in aryl halide coupling, whereas chlorine in the target compound is less reactive but more cost-effective .

Biological Activity

5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C12H16ClN1O4
  • Molecular Weight : 273.71 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the proliferation of certain cancer cell lines.
  • Modulation of Receptor Activity : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.

Anticancer Activity

Several studies have reported on the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF7 (Breast)15.0
HeLa (Cervical)10.0

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, preventing further proliferation.

Neuropharmacological Effects

Research indicates that this compound may also have neuropharmacological effects. Studies have suggested its potential as a modulator of neurotransmitter receptors, particularly those involved in glutamatergic signaling.

Neuroprotective Properties

In animal models, the compound has demonstrated neuroprotective effects against excitotoxicity induced by glutamate, suggesting a role in protecting neuronal cells from damage associated with neurodegenerative diseases.

Case Studies

  • Case Study on Lung Cancer :
    • Objective : To evaluate the efficacy of this compound in A549 lung cancer cells.
    • Findings : The study found significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed by Annexin V staining.
  • Neuroprotection in Rodent Models :
    • Objective : Assess the neuroprotective effects against induced ischemia.
    • Findings : Treatment with the compound resulted in reduced neuronal death and improved behavioral outcomes post-injury.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine, and what factors influence regioselectivity during its synthesis?

Methodological Answer: The synthesis of substituted pyridines often involves sequential functionalization. For this compound, a plausible route starts with a pyridine core modified via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling. Chlorination at the 5-position can be achieved using POCl₃ or N-chlorosuccinimide under controlled conditions . Methoxy and methoxyethoxy groups are typically introduced via alkoxylation, requiring careful control of reaction temperature (e.g., 60–80°C) and base (e.g., NaH or K₂CO₃) to ensure regioselectivity . Competing substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe groups) must be evaluated using computational tools (Hammett constants) to predict reactivity patterns .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish methoxy (δ 3.3–3.5 ppm) and methoxyethoxy (δ 3.6–4.0 ppm) groups. Aromatic protons adjacent to Cl typically deshield to δ 8.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methoxy groups) .
  • IR Spectroscopy : Detect C-O-C stretches (~1100 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
    If spectral contradictions arise (e.g., unexpected splitting in NMR), cross-validate with alternative techniques (e.g., X-ray crystallography) or isotopic labeling to resolve ambiguities .

Q. What are the optimal storage conditions and handling protocols for maintaining the stability of this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 0–4°C in airtight, amber-glass containers under inert gas (N₂ or Ar) to prevent hydrolysis of the methoxyethoxy group .
  • Handling : Use gloveboxes or fume hoods with HEPA filters to avoid dust inhalation (WGK 3 hazard classification). Avoid aqueous solvents unless stabilized with desiccants .
  • Decomposition Monitoring : Regularly analyze purity via HPLC or GC (>95% threshold) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. The 5-Cl substituent’s electron-withdrawing effect lowers the LUMO energy at the 3-position, favoring nucleophilic attack. Compare with analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine ) to assess halogen effects. Solvent models (PCM) should account for polar aprotic solvents (DMF, DMSO) used in NAS .

Q. What strategies mitigate byproduct formation during the synthesis of this compound, particularly when scaling reactions from milligram to gram quantities?

Methodological Answer:

  • Temperature Control : Use jacketed reactors to maintain isothermal conditions during exothermic steps (e.g., chlorination) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the target compound from di- or tri-substituted byproducts .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time (e.g., shorter durations for kinetic preference of monosubstitution) .

Q. How do steric and electronic effects of the 2-methoxyethoxy substituent influence the compound’s participation in cross-coupling reactions compared to other pyridine derivatives?

Methodological Answer: The 2-methoxyethoxy group introduces steric hindrance at the ortho position, reducing efficacy in Suzuki-Miyaura couplings. However, its electron-donating nature activates the pyridine ring for electrophilic substitution. Compare with 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine : the tert-butoxy group’s bulk further restricts coupling efficiency, while methoxyethoxy balances steric and electronic effects. Use Pd-XPhos catalysts to enhance turnover in sterically challenged systems .

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